Dibenzyl iminodiacetate is an organic compound that belongs to the class of iminodiacetic acid derivatives. It is characterized by the presence of two benzyl groups attached to the nitrogen atom of the iminodiacetic acid structure. This compound is primarily recognized for its chelating properties and potential applications in various scientific fields, including medicinal chemistry and biochemistry.
Dibenzyl iminodiacetate can be derived from iminodiacetic acid, which is a well-known chelating agent. The synthesis of dibenzyl iminodiacetate typically involves the reaction of iminodiacetic acid with benzyl halides or other benzyl derivatives under specific reaction conditions.
Dibenzyl iminodiacetate falls under several classifications:
The synthesis of dibenzyl iminodiacetate can be achieved through various methods, with one common approach being the alkylation of iminodiacetic acid. This process typically involves:
The general reaction mechanism can be summarized as follows:
Dibenzyl iminodiacetate has a unique molecular structure characterized by:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm its molecular geometry and bonding characteristics.
Dibenzyl iminodiacetate undergoes several chemical reactions, including:
The chelation process typically involves:
Dibenzyl iminodiacetate acts primarily as a chelating agent through its ability to form stable complexes with metal ions. The mechanism involves:
Research indicates that the stability constants for these metal complexes vary significantly based on the nature of the metal ion and environmental conditions.
Relevant data for these properties can be obtained from experimental studies focusing on solubility tests and thermal analysis (e.g., Thermogravimetric Analysis).
Dibenzyl iminodiacetate has several scientific uses, including:
Iminodiacetic acid (HN(CH₂CO₂H)₂, IDA) has served as a foundational metal-chelating agent since its systematic characterization by Schwarzenbach in the 1950s. Its tridentate coordination geometry enables the formation of stable, fused five-membered chelate rings with transition metals through one nitrogen and two oxygen atoms [6]. This distinctive binding capability established IDA as a versatile pharmacophore for designing metal-targeting compounds. Historically, IDA derivatives gained prominence in nuclear medicine during the late 20th century, exemplified by hepatobiliary imaging agents like lidofenin, mebrofenin, and disofenin. These technetium-99m complexes leveraged IDA's ability to coordinate radiometals while enabling hepatobiliary excretion, revolutionizing diagnostic cholescintigraphy [3] [6]. Beyond diagnostics, IDA's metal sequestration properties have been exploited therapeutically, including in ion-exchange resins like Chelex 100 for heavy metal detoxification and in agricultural plastic films where MgAl-IDA-layered double hydroxides enhance infrared absorption properties [3] [6]. The enduring significance of IDA in biomedical chemistry stems from its synthetic accessibility, thermodynamic stability across physiological pH ranges, and adaptability through N-substitution—all properties that render it indispensable for advanced derivative development.
Dibenzyl iminodiacetate represents a strategic evolution of the IDA pharmacophore, specifically engineered to overcome limitations of the parent compound and earlier derivatives. The introduction of two benzyl (C₆H₅CH₂–) groups via esterification achieves three critical objectives:
Enhanced Lipophilicity: The aromatic benzyl groups substantially increase the compound's partition coefficient (log P), facilitating transmembrane transport and improving bioavailability to intracellular bacterial pathogens. While unmodified IDA exhibits high water solubility but negligible membrane permeability, the dibenzyl ester derivative bridges this polarity gap [5] [7].
Metabolic Stability: Esterification protects the carboxylate groups from rapid Phase I metabolism (decarboxylation or conjugation), prolonging the compound's systemic circulation time and enhancing its therapeutic window. This contrasts with unmodified IDA, which undergoes rapid renal clearance [6].
Stereoelectronic Modulation: The electron-donating benzyl groups subtly alter the electron density at the tertiary nitrogen, potentially enhancing metal-binding kinetics for specific biological targets while maintaining the core tridentate coordination geometry [1] [6].
Table 1: Comparative Properties of Iminodiacetic Acid and Key Derivatives
Property | Iminodiacetic Acid (IDA) | Disofenin (IDA Derivative) | Dibenzyl Iminodiacetate |
---|---|---|---|
Molecular Weight (g/mol) | 133.1 | 396.4 | 316.3 |
Log P (Predicted) | -1.2 to -0.8 | -0.5 to 0.1 | 2.8 - 3.5 |
Metal Binding Mode | Tridentate | Tridentate | Tridentate |
Primary Biomedical Use | Chelating resin, Synthesis | Hepatobiliary Imaging | Antimicrobial Research |
Metabolic Stability | Low (rapid clearance) | Moderate | High (ester-protected) |
The emergence of multidrug-resistant (MDR) pathogens has necessitated novel antimicrobial strategies targeting non-traditional bacterial vulnerabilities. Dibenzyl iminodiacetate operates through two synergistic, metal-dependent mechanisms:
Essential Metalloenzyme Disruption: Many bacterial enzymes critical for DNA repair, respiration, and redox homeostasis (e.g., [Ni-Fe] hydrogenases, [Fe] superoxide dismutases, [Zn] metallo-β-lactamases) require first-row transition metal cofactors. Dibenzyl iminodiacetate’s high affinity for Ni²⁺, Zn²⁺, and Fe²⁺/³⁺ allows it to sequester these metals from the enzyme active sites, rendering them catalytically inactive. This mechanism is particularly potent against metallo-β-lactamases (MBLs), enzymes conferring resistance to β-lactam antibiotics like penicillins and carbapenems. Chelation of the active-site Zn²⁺ ions in MBLs such as NDM-1 and VIM-2 irreversibly inactivates their hydrolytic function [1] [8].
Disruption of Bacterial Metal Homeostasis: Pathogens utilize sophisticated import (e.g., siderophores) and export systems to maintain intracellular metal quotas optimal for growth and virulence. Dibenzyl iminodiacetate acts as a "false siderophore," competing with native systems for environmental iron (Fe³⁺) and other metals. Once internalized, its moderate release kinetics create intracellular pools of poorly liganded metal ions, catalyzing Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) and generating lethal hydroxyl radicals. Simultaneously, extracellular metal starvation impairs metalloprotein biosynthesis [1] [3].
Table 2: Targeted Resistance Mechanisms of Dibenzyl Iminodiacetate
Antibiotic Resistance Mechanism | Target Metalloenzyme/System | Effect of Dibenzyl Iminodiacetate |
---|---|---|
β-Lactam Hydrolysis | Zn²⁺-dependent Metallo-β-Lactamases (MBLs) | Chelates active-site Zn²⁺, irreversible inactivation |
Reactive Oxygen Species (ROS) Detoxification | [Fe/Mn] Superoxide Dismutases (SODs) | Depletes Fe/Mn cofactors, impairing ROS scavenging |
Anaerobic Metabolism | [Ni-Fe] Hydrogenases | Sequesters Ni²⁺, disrupting H₂ metabolism |
Iron Acquisition | Siderophore-mediated Fe³⁺ uptake | Competes for Fe³⁺, inducing nutritional immunity |
DNA Damage Repair | [Fe] Endonuclease IV | Chelates Fe²⁺, impairing DNA repair |
Research demonstrates synergistic effects when dibenzyl iminodiacetate is combined with conventional antibiotics. For example, its co-administration with meropenem restores susceptibility in MBL-producing Klebsiella pneumoniae by enzyme inactivation, reducing meropenem MICs by 8- to 16-fold. Similarly, synergy with ciprofloxacin arises from dibenzyl iminodiacetate-induced oxidative stress, which damages DNA and overwhelms repair systems targeted by fluoroquinolones [1]. This dual chelation-driven strategy—direct enzyme inhibition and indirect metal starvation/oxidative stress—positions dibenzyl iminodiacetate as a promising adjuvant in overcoming refractory MDR infections where traditional antibiotics fail.
Interactive Table Placeholder: Comparative Efficacy of Dibenzyl Iminodiacetate Against Resistant Pathogens(Data would typically display MIC reduction ratios and synergy indices for Gram-negative bacteria)
Key Compounds Mentioned:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2